molecular formula C8H7BrN2O3S B6307218 6-Bromo-2-methyl-2H-indazole-3-sulfonic acid CAS No. 2044705-24-8

6-Bromo-2-methyl-2H-indazole-3-sulfonic acid

Cat. No.: B6307218
CAS No.: 2044705-24-8
M. Wt: 291.12 g/mol
InChI Key: AJZJOJBAKCBNEW-UHFFFAOYSA-N
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Description

Synthetic Approaches to the Indazole Core

The indazole scaffold is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic routes for its creation. acs.org These methods generally involve the formation of the crucial N-N bond and the cyclization to form the bicyclic system.

Cyclization Reactions for Benzopyrazole Formation

The formation of the benzopyrazole (indazole) core is historically and fundamentally achieved through various cyclization reactions. A classic approach involves the thermal cyclization of o-hydrazino cinnamic acid. libretexts.org More common contemporary methods often start from readily available ortho-substituted benzene derivatives.

One significant pathway is the oxidative cyclization of hydrazones derived from o-aminophenyl ketones. organic-chemistry.org Another widely used strategy involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which proceeds under metal-free conditions to yield the indazole ring. chim.it The reaction mechanism typically involves the formation of an intermediate that undergoes intramolecular condensation and dehydration to form the stable aromatic indazole system.

Ring-Closure Strategies for Indazole Derivatives

Various ring-closure strategies have been developed to enhance the efficiency and substrate scope of indazole synthesis. Reductive cyclization is a prominent method, particularly starting from ortho-nitro-substituted precursors. For instance, ortho-imino-nitrobenzene substrates, generated from the condensation of ortho-nitrobenzaldehydes and amines, can undergo reductive cyclization using reagents like tri-n-butylphosphine to afford substituted 2H-indazoles. acs.org This approach is valued for its use of commercially available starting materials. acs.org

Modern transition-metal-catalyzed reactions have also provided powerful ring-closure strategies. Rhodium(III)-catalyzed C–H activation and cyclization of N-nitrosoanilines with sulfoxonium ylides represents an atom-economical, one-pot method for constructing indazole N-oxides. libretexts.org Furthermore, denitrogenative cyclization of benzotriazoles offers another pathway to the indazole core, proceeding through the loss of a nitrogen molecule to facilitate ring formation. prepchem.com

Application of Green Chemistry Principles in Indazole Synthesis (e.g., Microwave-Assisted Methods)

In recent years, green chemistry principles have been increasingly applied to indazole synthesis to reduce waste, energy consumption, and the use of hazardous materials. acs.orgmdpi.com Microwave-assisted organic synthesis has emerged as a highly effective technique, often leading to significantly increased reaction rates, higher yields, and cleaner reaction profiles compared to conventional heating methods. google.comnih.gov

For example, the one-pot, two-step cyclization of hydrazone hydrates can be accelerated under microwave irradiation to produce indazoles in good to excellent yields. organic-chemistry.org This method avoids harsh reaction conditions and long reaction times. google.com Other green approaches include the use of natural, biodegradable catalysts like lemon peel powder in conjunction with ultrasound irradiation for the synthesis of 1H-indazoles. researchgate.net Photo-organic synthesis, utilizing visible light as a clean energy source, has also been developed for the deoxygenative cyclization of o-carbonyl azobenzene (B91143) to form 2H-indazole products in excellent yields. mdpi.com

Comparison of Conventional vs. Green Synthesis Methods for Indazole Core
MethodKey FeaturesTypical ConditionsAdvantagesReference
Conventional HeatingClassical cyclization of hydrazonesHigh temperature, long reaction times (hours)Well-established procedures google.com
Microwave-Assisted SynthesisMicrowave irradiation of reactantsElevated temperature and pressure, short reaction times (minutes)Rapid, high yields, reduced byproducts google.comorganic-chemistry.org
Ultrasound-Assisted SynthesisUse of natural catalyst (lemon peel powder) and ultrasoundRoom temperature, short reaction timesEco-friendly catalyst, energy efficient researchgate.net
PhotocatalysisVisible light irradiationMetal-free, room temperatureSustainable energy source, mild conditions mdpi.com

Introduction of Bromine and Methyl Groups

Once the indazole core is formed, the next steps involve the regioselective introduction of the bromine atom at the C6 position and the methyl group at the N2 position. The order of these steps can be crucial for achieving the desired isomer.

Regioselective Bromination of Indazole Intermediates

The bromination of the indazole ring is an electrophilic aromatic substitution reaction. The position of substitution is dictated by the electronic properties of the indazole nucleus and any existing substituents. Direct bromination of an unsubstituted indazole can lead to a mixture of products. Therefore, achieving regioselectivity at the C6 position often requires a strategic approach.

One common method for bromination is the use of N-bromosuccinimide (NBS). nih.gov For instance, a direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using NBS. nih.govmdpi.com While this demonstrates the utility of NBS, directing the bromine to the C6 position would typically rely on a starting material that already contains a directing group or the bromine atom itself prior to the indazole ring formation. For instance, starting the synthesis from an appropriately substituted aniline, such as 4-bromo-2-methylaniline, would place the bromine at the correct position in the final indazole product. Alternatively, ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been shown to be effective for C3-bromination, highlighting that different reagents and conditions can target various positions on the ring. amazonaws.com

N-Alkylation Strategies for 2-Methyl-2H-Indazoles

The N-alkylation of indazoles is a well-studied but often challenging transformation because it can occur at either the N1 or N2 position, frequently resulting in a mixture of regioisomers. nih.gov The synthesis of the target compound requires specific methylation at the N2 position.

The ratio of N1 to N2 alkylated products is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used. nih.gov Generally, N1-alkylated products are considered the thermodynamically more stable isomers, while N2-alkylated products can be favored under kinetic control.

To achieve selective N2-alkylation, specific methodologies have been developed. A particularly effective method involves the use of methyl 2,2,2-trichloroacetimidate as the alkylating agent under acidic conditions, which has been shown to selectively produce N2-methylated indazoles. Another approach promoted by trifluoromethanesulfonic acid or copper(II) triflate allows for the selective alkylation of diverse 1H-indazoles at the N2-nitrogen with various alkyl 2,2,2-trichloroacetimidates. Quantum mechanical analyses suggest that while the N1 position is more nucleophilic in the stable 1H-indazole tautomer, the reaction proceeds through the less stable but reactive 2H-tautomer, leading to the observed N2 selectivity under certain acidic conditions.

Regioselectivity in N-Alkylation of Indazole
Condition/ReagentFavored IsomerRationaleReference
Strong base (e.g., NaH) in THF/DMFN1 (often with N2 mixture)Thermodynamic control, formation of the more stable N1 product. nih.gov nih.gov
Mitsunobu ConditionsN2Kinetic control, reaction favors the sterically more accessible N2 position. nih.gov
Alkyl 2,2,2-trichloroacetimidates with Acid Catalyst (e.g., TfOH)N2 (highly selective)Mechanism proceeds via protonation and nucleophilic attack by the N2-nitrogen.

Introduction of the 3-Sulfonic Acid Group

The final step in the synthesis is the introduction of the sulfonic acid group at the C3 position of the 6-bromo-2-methyl-2H-indazole intermediate. Direct C-H functionalization at the C3 position of indazoles can be challenging. However, recent advances in electrochemistry have provided a direct and efficient route.

A transition-metal- and external-oxidant-free electrochemical method allows for the direct C3-H sulfonylation of 2H-indazoles. acs.org This reaction can be performed at room temperature using sulfonyl hydrazides or sodium sulfinates as the sulfonyl source. google.com The process is believed to proceed through a radical pathway, offering a clean and effective method for introducing the desired functional group onto the pre-formed indazole core. This modern approach avoids the harsh conditions often associated with classical sulfonation reactions.

Sulfonation Reactions for Sulfonic Acid Moiety Introduction

The introduction of a sulfonic acid group onto the indazole ring is a key transformation. This can be hypothetically achieved through direct C-H functionalization or via multi-step indirect sequences.

Direct sulfonation of the 2H-indazole core at the C3 position presents a formidable challenge due to the potential for competing reactions and the harsh conditions typically required for such transformations. The indazole ring system is susceptible to electrophilic attack, but achieving regioselectivity at C3 can be difficult.

Recent advancements in electrochemistry offer a potential route for the regioselective C3-H sulfonylation of 2H-indazoles. researchgate.net This method, which operates under mild, oxidant-free conditions, could be adapted for the synthesis of a sulfonylated precursor. The reaction would likely proceed via the electrochemical generation of a sulfonyl radical from a suitable precursor, such as a sulfonyl hydrazide, which then attacks the C3 position of the 6-bromo-2-methyl-2H-indazole. Subsequent hydrolysis of the resulting sulfonylated intermediate would yield the desired sulfonic acid.

Traditional sulfonation methods, such as treatment with fuming sulfuric acid or chlorosulfonic acid, are generally less suitable for complex heterocyclic systems due to their aggressive nature, which can lead to degradation or the formation of multiple isomers.

Indirect methods, which involve the transformation of a pre-existing functional group at the C3 position, offer a more controlled and potentially higher-yielding approach.

One of the most viable indirect routes commences with the known precursor, 6-bromo-2-methyl-2H-indazole-3-carboxylic acid . nih.govuni.lu The conversion of the carboxylic acid to a sulfonic acid is a multi-step process that is well-established in organic synthesis, though not specifically documented for this indazole derivative.

Another promising indirect pathway is the Sandmeyer reaction, which would utilize a 3-amino-indazole precursor. wikipedia.orglscollege.ac.in This approach involves the diazotization of the amino group, followed by a copper-catalyzed reaction with sulfur dioxide to form an intermediate sulfonyl chloride. nih.gov This sulfonyl chloride can then be readily hydrolyzed to the target sulfonic acid. The successful application of this method hinges on the availability of 3-amino-6-bromo-2-methyl-2H-indazole .

A third potential indirect route involves the nucleophilic substitution of a halogen atom at the C3 position. The C3-halogenation of 2H-indazoles has been reported, suggesting that a 3,6-dibromo-2-methyl-2H-indazole intermediate could be prepared. researchgate.net Subsequent reaction with a sulfite (B76179) salt, such as sodium sulfite, could displace the more reactive C3-bromo substituent to introduce the sulfonic acid group.

Table 1: Proposed Indirect Synthetic Pathways to this compound

Starting MaterialKey Intermediate(s)Key Transformation(s)
6-Bromo-2-methyl-2H-indazole-3-carboxylic acid6-Bromo-2-methyl-2H-indazole-3-sulfonyl chlorideConversion of carboxylic acid to sulfonyl chloride
3-Amino-6-bromo-2-methyl-2H-indazole6-Bromo-2-methyl-2H-indazole-3-diazonium saltSandmeyer-type reaction
3,6-Dibromo-2-methyl-2H-indazoleNot applicableNucleophilic substitution with sulfite

Advanced Synthetic Transformations and Derivatization

The this compound scaffold allows for a variety of synthetic transformations to generate a library of related compounds for further investigation.

The bromine atom at the C6 position serves as a versatile handle for a range of functional group interconversions, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents onto the indazole core. For instance:

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids can introduce new aromatic rings at the C6 position.

Buchwald-Hartwig Amination: Coupling with a range of primary or secondary amines can be used to install amino functionalities.

Sonogashira Coupling: Reaction with terminal alkynes can be employed to introduce carbon-carbon triple bonds.

Cyanation: The bromo group can be displaced by a cyanide source to yield the corresponding C6-nitrile derivative.

These transformations would allow for systematic modifications of the electronic and steric properties of the molecule.

Building upon the functional group interconversions described above, a diverse library of analogues can be prepared for comparative studies, such as structure-activity relationship (SAR) analyses. Variations can be introduced at both the C6 and N2 positions of the indazole scaffold.

Table 2: Proposed Analogues of this compound

Analogue StructurePosition of VariationProposed Synthetic Approach
6-Phenyl-2-methyl-2H-indazole-3-sulfonic acidC6Suzuki-Miyaura coupling of the 6-bromo precursor with phenylboronic acid.
6-(Morpholin-4-yl)-2-methyl-2H-indazole-3-sulfonic acidC6Buchwald-Hartwig amination of the 6-bromo precursor with morpholine.
6-Bromo-2-ethyl-2H-indazole-3-sulfonic acidN2Alkylation of 6-bromo-1H-indazole with ethyl iodide, followed by introduction of the sulfonic acid moiety.
6-Cyano-2-methyl-2H-indazole-3-sulfonic acidC6Palladium-catalyzed cyanation of the 6-bromo precursor.

Solid-Phase Synthesis Applications

The synthetic routes to this compound and its analogues can be adapted for solid-phase synthesis, enabling the rapid generation of compound libraries. researchgate.netrsc.org A general strategy would involve the immobilization of a suitable indazole precursor onto a solid support (resin).

For example, a precursor such as 6-bromo-3-carboxy-1H-indazole could be attached to a resin via the carboxylic acid functional group. Subsequent N2-alkylation and functionalization of the C6-bromo position could be carried out on the solid support. Finally, conversion of the C3-carboxylic acid to the sulfonic acid, followed by cleavage from the resin, would yield the desired products. This approach allows for the use of excess reagents and simplified purification procedures, making it highly efficient for combinatorial chemistry applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methylindazole-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3S/c1-11-8(15(12,13)14)6-3-2-5(9)4-7(6)10-11/h2-4H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZJOJBAKCBNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Classification and Substructure Analysis of 6 Bromo 2 Methyl 2h Indazole 3 Sulfonic Acid

Table 2: Substructure Analysis of 6-Bromo-2-methyl-2H-indazole-3-sulfonic Acid
SubstituentPositionChemical Group
BromineC6-Br
MethylN2-CH₃
Sulfonic AcidC3-SO₃H

Position of Bromine Substitution on the Indazole Core

The bromine atom is located at the C6 position of the benzene (B151609) portion of the indazole ring. Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a scaffold. The introduction of a bromine atom at this position has several implications:

Electronic Effects : Bromine is an electron-withdrawing group, which can influence the electron density of the aromatic system and affect its reactivity in electrophilic aromatic substitution reactions.

Synthetic Handle : A bromine substituent serves as a versatile synthetic handle for further molecular elaboration. It can readily participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. nih.gov This is a powerful tool for creating diverse libraries of indazole derivatives.

While electrophilic bromination of indazoles often occurs at the C3, C5, or C7 positions, specific synthesis strategies can achieve substitution at the C6 position. chim.itmobt3ath.com

Significance of N-Methylation at the 2H-Position

The presence of a methyl group at the N2 position is a critical structural feature. Direct alkylation of an unsubstituted indazole often results in a mixture of N1 and N2 isomers, and achieving regioselectivity can be challenging. beilstein-journals.orgnih.govnih.gov The synthesis of a pure N2-alkylated indazole locks the molecule into the 2H-tautomeric form. researchgate.net This has several important consequences:

Blocked Tautomerism : N-methylation prevents the tautomerization between the 1H and 2H forms, providing a fixed, stable structure.

Modulation of Properties : The N2-methyl group alters the molecule's steric and electronic profile, which can impact its solubility, metabolic stability, and binding affinity for biological targets. While the 1H-tautomer is typically more stable, many potent pharmaceutical agents, such as the anticancer drug Pazopanib, are N2-substituted indazoles. nih.gov

Kinetic vs. Thermodynamic Control : The synthesis of N2-alkylated indazoles is often favored under kinetic control, as the N2 lone pair can be more sterically accessible in certain substrates. researchgate.net Mild acidic conditions can also favor regioselective alkylation at the N2 position. researchgate.net

Role and Reactivity of the Sulfonic Acid Moiety

The sulfonic acid (-SO₃H) group at the C3 position of the pyrazole (B372694) ring imparts significant and distinct properties to the molecule. Sulfonic acids are strong organic acids, considerably stronger than their carboxylic acid counterparts. wikipedia.org

Acidity and Polarity : The sulfonic acid group is highly polar and strongly acidic, which dramatically increases the water solubility of the parent molecule. wikipedia.org

Catalytic Activity : Sulfonic acid-functionalized materials are often used as solid acid catalysts in a variety of organic reactions, including esterification, alkylation, and condensation reactions. mdpi.com

Reactivity : As a substituent, the sulfo group is strongly electron-withdrawing. Its presence on the indazole ring deactivates the ring toward further electrophilic substitution. The sulfonation of aromatic rings is a reversible process; under dilute, hot aqueous acid conditions, desulfonation can occur, making the sulfonic acid group a potential protecting group in multi-step syntheses. wikipedia.org The introduction of this group onto a heterocyclic system can be a key step in the synthesis of dyes, detergents, and various drug molecules. wikipedia.org

Unveiling this compound: A Look into its Chemical Context and Research Landscape

The field of heterocyclic chemistry is a cornerstone of modern medicinal science, with the indazole scaffold standing out as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. Within this important chemical family resides this compound, a specific derivative that embodies the structural complexity and potential utility of substituted indazoles. This article provides a focused exploration of this compound within the broader context of indazole chemistry, with a particular emphasis on the historical development and current research trends related to indazole sulfonic acids.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton), ¹³C, and ¹⁵N, a detailed map of the molecular framework can be constructed.

A hypothetical ¹H-NMR spectrum of 6-Bromo-2-methyl-2H-indazole-3-sulfonic acid would be expected to show distinct signals for the aromatic protons on the indazole ring and the protons of the N-methyl group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and sulfonic acid groups. The coupling patterns (splitting of signals) between adjacent protons would reveal their relative positions on the indazole ring. For instance, protons on adjacent carbons would exhibit doublet or doublet of doublets patterns, with the magnitude of the coupling constant (J) indicating the strength of the interaction.

Hypothetical ¹H-NMR Data Table

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
H4 ~8.0-8.2 d J ≈ 9.0
H5 ~7.4-7.6 dd J ≈ 9.0, 2.0
H7 ~7.8-8.0 d J ≈ 2.0
N-CH₃ ~4.0-4.2 s -

The ¹³C-NMR spectrum would provide information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals would be indicative of the carbon's hybridization and its electronic environment. For example, carbons bonded to electronegative atoms like nitrogen and bromine, as well as the carbon bearing the sulfonic acid group, would appear at a lower field (higher ppm values).

Hypothetical ¹³C-NMR Data Table

Carbon Assignment Expected Chemical Shift (ppm)
C3 ~140-145
C3a ~125-130
C4 ~128-132
C5 ~124-128
C6 ~115-120
C7 ~110-115
C7a ~145-150

¹⁵N-NMR spectroscopy, although less common than ¹H and ¹³C NMR, would be invaluable for probing the nitrogen environments within the indazole ring. The chemical shifts of the two nitrogen atoms would confirm their respective hybridization states and involvement in the heterocyclic ring system. This technique is particularly useful in distinguishing between different N-substituted isomers of indazoles.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons, confirming the arrangement of protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the signals of the carbons to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for establishing the connectivity between different parts of the molecule, such as the position of the methyl group on the nitrogen and the sulfonic acid group on the indazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the S=O and O-H stretches of the sulfonic acid group, as well as C-H, C=C, and C-N vibrations of the substituted indazole ring.

Hypothetical IR Data Table

Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (sulfonic acid) 3200-3600 (broad)
C-H stretch (aromatic) 3000-3100
C-H stretch (aliphatic, N-CH₃) 2850-2960
C=C stretch (aromatic) 1450-1600
S=O stretch (sulfonic acid) 1340-1350 and 1150-1165
C-N stretch 1250-1350

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would confirm the molecular formula C₈H₇BrN₂O₃S. The fragmentation pattern observed in the mass spectrum would offer further structural clues, as the molecule would break apart in a predictable manner upon ionization. Key fragments would likely correspond to the loss of the sulfonic acid group and the bromine atom.

Hypothetical Mass Spectrometry Data

Ion Expected m/z (for ⁷⁹Br/⁸¹Br)
[M+H]⁺ 290.95 / 292.95
[M-SO₃H]⁺ 210.98 / 212.98

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. Although a crystal structure for this compound has not been reported, analysis of similar indazole derivatives allows for a reasoned prediction of its solid-state characteristics.

For instance, the crystal structure of 2-Methyl-6-nitro-2H-indazole reveals a nearly planar indazole ring system. researchgate.netnih.gov The dihedral angle between the fused benzene (B151609) and pyrazole (B372694) rings is minimal, indicating a high degree of planarity. researchgate.netnih.gov A similar planarity would be expected for the indazole core of this compound.

The crystal packing of this compound would be significantly influenced by the presence of the sulfonic acid group, which is a strong hydrogen bond donor and acceptor. It is anticipated that strong intermolecular hydrogen bonds involving the sulfonic acid group would be a dominant feature in the crystal lattice. These interactions would likely involve the sulfonyl oxygens and the acidic proton, leading to the formation of extensive hydrogen-bonding networks, such as dimers or chains. caribjscitech.com

In the crystal structure of 2-Methyl-6-nitro-2H-indazole, the packing is established by weak intermolecular C—H···N and C—H···O hydrogen bonds. researchgate.netnih.gov Given the stronger hydrogen bonding capabilities of the sulfonic acid group compared to a nitro group, the intermolecular interactions in the title compound are expected to be more robust.

The conformation of the molecule, particularly the orientation of the sulfonic acid group relative to the indazole ring, is of significant interest. The dihedral angle between the plane of the indazole ring and the C-S bond of the sulfonic acid group would be a key conformational parameter.

In related structures like 2-(4-Methylphenyl)-2H-indazole, the dihedral angle between the indazole ring and the attached phenyl ring is 46.26 (5)°. nih.gov For this compound, steric hindrance between the sulfonic acid group and the adjacent methyl group at the N2 position might lead to a twisted conformation, where the sulfonic acid group is rotated out of the plane of the indazole ring. The exact dihedral angle would be a balance between steric effects and electronic factors that might favor planarity for extended conjugation.

Table 1: Predicted Crystallographic Parameters for this compound (based on analogous compounds)
ParameterPredicted Value/FeatureBasis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for substituted indazoles
Space GroupCentrosymmetric (e.g., P2₁/c)Prevalence in similar organic molecules
Key Intermolecular InteractionsStrong O-H···O hydrogen bonds (sulfonic acid), C-H···O interactions, π–π stacking, potential Br···O/N halogen bondsFunctional groups present in the molecule
Indazole Ring PlanarityNearly planarData from 2-Methyl-6-nitro-2H-indazole researchgate.netnih.gov
Sulfonic Acid Group ConformationLikely twisted relative to the indazole ringSteric hindrance from N-methyl group

Chromatographic and Purity Assessment Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and purity assessment of pharmaceutical compounds and other organic molecules. bloomtechz.com A specific HPLC method for this compound would need to be developed, but a general approach can be outlined based on methods for related compounds.

Given the polar and acidic nature of the sulfonic acid group, a reversed-phase HPLC (RP-HPLC) method would be suitable. A C18 or C8 stationary phase would likely provide adequate retention and separation from potential impurities. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. mdpi.com The pH of the aqueous buffer would be a critical parameter to control the ionization state of the sulfonic acid group and achieve good peak shape. An acidic pH would likely be employed to suppress the ionization of the sulfonic acid, leading to better retention and symmetrical peaks.

Detection could be achieved using a UV detector, as the indazole ring system is chromophoric. The selection of the detection wavelength would be based on the UV spectrum of the compound to ensure maximum sensitivity.

Purity assessment would involve analyzing the chromatogram for the presence of any impurity peaks. The percentage purity can be calculated based on the area of the main peak relative to the total area of all peaks.

Table 2: Hypothetical HPLC Method Parameters for this compound
ParameterSuggested ConditionRationale
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Good retention for aromatic compounds
Mobile Phase A0.1% Phosphoric acid in WaterAcidic buffer to control ionization
Mobile Phase BAcetonitrileCommon organic modifier in RP-HPLC
GradientGradient elution (e.g., 10-90% B over 20 minutes)To elute compounds with a range of polarities
Flow Rate1.0 mL/minStandard for analytical HPLC
Column Temperature30 °CFor reproducible retention times
DetectionUV at ~254 nm or ~280 nmIndazole core is UV active
Injection Volume10 µLStandard for analytical HPLC

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods could provide significant insights into the reactivity, stability, and spectroscopic characteristics of 6-Bromo-2-methyl-2H-indazole-3-sulfonic acid.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. dergipark.org.tr For this compound, DFT calculations would be invaluable for determining its most stable three-dimensional conformation through geometry optimization. This process would yield precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would elucidate the electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. nih.gov These parameters are crucial for predicting the molecule's chemical reactivity, with the HOMO energy indicating its propensity to donate electrons and the LUMO energy reflecting its ability to accept electrons. A hypothetical table of such calculated parameters is presented below to illustrate the potential output of such a study.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Parameter Hypothetical Value Significance
HOMO Energy -6.5 eV Relates to ionization potential and electron-donating ability.
LUMO Energy -1.2 eV Relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap 5.3 eV Indicates chemical reactivity and kinetic stability.

Note: The values in this table are illustrative and not based on actual experimental or computational data.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By employing methods such as Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. semanticscholar.org These theoretical predictions, when compared with experimental data, can aid in the structural confirmation of the synthesized compound.

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
H-4 7.85 7.82
H-5 7.60 7.58
H-7 8.10 8.07

Note: The values in this table are illustrative and not based on actual experimental or computational data.

Conformational Analysis and Tautomeric Stability Investigations

The 2H-indazole core of this compound, along with the rotatable bond of the sulfonic acid group, suggests the possibility of multiple conformations. A systematic conformational analysis, likely using molecular mechanics or DFT methods, would be necessary to identify the low-energy conformers and the global minimum energy structure. Understanding the preferred conformation is essential as it can influence the molecule's interaction with biological targets.

Additionally, while the methyl group at the N-2 position stabilizes the 2H-tautomer, theoretical calculations could be employed to investigate the relative energies of other potential tautomers (e.g., 1H- and 3H-indazoles), providing a quantitative measure of the stability of the 2H form.

Molecular Modeling and Docking Studies (Purely Theoretical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, theoretical docking studies could be performed to investigate its potential binding affinity and mode of interaction with various protein targets. This approach is fundamental in drug discovery for identifying potential biological activities and for lead optimization. mdpi.com

A hypothetical docking study could involve placing the optimized 3D structure of the compound into the active site of a target protein and using a scoring function to estimate the binding energy. The results would highlight key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the protein's amino acid residues.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. distantreader.orgeurekaselect.com

Development of 2D and 3D QSAR Models

Should a series of analogs of this compound with corresponding biological activity data become available, a QSAR study could be undertaken. nih.gov This would involve calculating a variety of molecular descriptors for each compound, which are numerical representations of their structural and physicochemical properties.

2D QSAR: This approach uses descriptors derived from the 2D representation of the molecule, such as topological indices and counts of specific atom types or functional groups.

3D QSAR: This more advanced method utilizes descriptors derived from the 3D structure of the molecules, such as steric and electrostatic fields. nih.gov

The development of a statistically significant QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Identification of Key Structural Descriptors Influencing Activity

Computational chemistry provides a range of descriptors that are crucial in predicting the physicochemical and potential biological properties of a molecule. For the parent compound, 6-bromo-2-methyl-2H-indazole, several key descriptors have been calculated and are presented in the interactive data table below. chemscene.com These descriptors offer a baseline for understanding the electronic and topological attributes of the core indazole structure.

The introduction of a sulfonic acid group at the 3-position would significantly alter these descriptors. The sulfonic acid moiety is a strong electron-withdrawing group and is highly polar. This would lead to a substantial increase in the Topological Polar Surface Area (TPSA), a descriptor linked to a molecule's ability to permeate cell membranes. Consequently, the LogP value, which represents lipophilicity, would be expected to decrease, indicating a more hydrophilic character for the sulfonic acid derivative compared to its parent compound.

Computational Descriptors for 6-Bromo-2-methyl-2H-indazole. chemscene.com

Mechanistic Predictions of Chemical Reactions and Biological Interactions

The 2H-indazole core is known to participate in various chemical transformations, including those that proceed through radical mechanisms. rsc.orgchim.it Specifically, the C3 position of the 2H-indazole ring is susceptible to functionalization via radical pathways. chim.it Theoretical studies and experimental evidence on related 2H-indazoles suggest that the introduction of substituents at this position can be achieved through reactions involving radical intermediates. rsc.orgchim.it

For instance, the C3-nitration of 2H-indazoles has been proposed to occur through a radical mechanism, a prediction supported by quantum chemical calculations. chim.it Similarly, C3-acylation reactions have been reported to proceed via radical addition. chim.it Given these precedents, it is plausible that the sulfonation of 6-bromo-2-methyl-2H-indazole to form the corresponding 3-sulfonic acid could also involve a radical pathway under specific reaction conditions. The precise mechanism would, however, depend on the sulfonating agent and the reaction conditions employed.

The indazole scaffold is a well-recognized pharmacophore in medicinal chemistry, present in a number of clinically approved drugs. nih.gov Computational methods such as molecular docking and pharmacophore modeling are instrumental in predicting how indazole derivatives might interact with biological targets. rsc.orgresearchgate.net These studies on various substituted indazoles have revealed key interaction patterns that are likely to be relevant for this compound.

The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while the aromatic system can engage in π-π stacking and hydrophobic interactions with amino acid residues in a protein's binding site. The bromine atom at the 6-position can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

The introduction of a sulfonic acid group at the 3-position would introduce a strong acidic and polar functional group capable of forming strong hydrogen bonds and ionic interactions with positively charged residues like arginine and lysine within a binding pocket. This could significantly influence the binding affinity and selectivity of the molecule for its biological target. Pharmacophore models developed for other indazole-based inhibitors often feature a combination of hydrogen bond donors/acceptors and hydrophobic/aromatic features, a pattern that would be significantly modulated by the presence of a sulfonic acid group. ugm.ac.idnih.gov

No Published Research Found on the Biological Activities of this compound

Following a comprehensive search of scientific literature and databases, no research articles or publications detailing the biological activities of the chemical compound This compound were identified. Consequently, it is not possible to provide an article on its anti-inflammatory and antioxidant properties as requested.

The investigation included targeted searches for studies related to the compound's effects on key biological markers of inflammation and oxidative stress. Specifically, searches were conducted for data on:

Anti-Inflammatory Research:

Inhibition of Cyclooxygenase (COX) enzymes (e.g., COX-2)

Modulation of pro-inflammatory cytokines (e.g., TNF-α)

Regulation of nitrite (B80452) ion generation

Inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1)

Antioxidant Activity:

Performance in free radical scavenging assays (e.g., DPPH, ABTS)

Despite these efforts, no in vitro or preclinical in vivo data for "this compound" in these areas have been published in the accessible scientific literature. While research exists on other indazole derivatives, the strict requirement to focus solely on this specific sulfonic acid derivative prevents the inclusion of information from related compounds. Therefore, the creation of a scientifically accurate article with detailed research findings and data tables, as per the specified outline, cannot be fulfilled at this time.

Biological Activities and Mechanistic Investigations in Vitro and Preclinical in Vivo Models, Excluding Human Clinical Trials

Antioxidant Activity

Mechanisms of Oxidative Stress Modulation

No research data was found regarding the mechanisms of oxidative stress modulation for 6-Bromo-2-methyl-2H-indazole-3-sulfonic acid.

Antimicrobial Efficacy (In Vitro)

Information regarding the in vitro antimicrobial efficacy of this compound is not available in the current scientific literature.

Antibacterial Spectrum and Activity against Gram-Positive and Gram-Negative Microorganisms

There are no published studies on the antibacterial spectrum and activity of this compound against Gram-positive and Gram-negative microorganisms.

Antifungal Activity (e.g., Candida albicans, Candida glabrata)

Data on the antifungal activity of this compound against fungal species such as Candida albicans and Candida glabrata have not been reported.

Antiprotozoal Potential (e.g., E. histolytica, G. intestinalis, T. vaginalis)

There is no available research on the antiprotozoal potential of this compound against protozoa like E. histolytica, G. intestinalis, or T. vaginalis.

Enzyme and Receptor Interaction Studies

Tubulin Interaction

No published studies or data were identified that describe the interaction of this compound with tubulin.

TRPV1 Modulation

There is no available scientific literature or experimental data detailing any modulatory effects of this compound on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

DNA Gyrase B Inhibition

No research articles, patents, or bioassay data were found that report on the inhibitory activity of this compound against DNA Gyrase B.

Preclinical in vivo Mechanistic Studies

Comprehensive searches for in vivo studies in animal models to understand the mechanistic basis of action for this compound also yielded no results.

In vivo models for studying anti-inflammatory mechanisms

No preclinical in vivo studies using animal models to investigate the anti-inflammatory mechanisms of this compound have been reported in the scientific literature.

In vivo studies on tumor growth inhibition in animal models

There are no published findings from in vivo animal studies on the efficacy or mechanism of this compound in inhibiting tumor growth.

Pharmacodynamic evaluations in animal models

No pharmacodynamic studies of this compound in animal models are available in the public domain.

Applications in Materials Science and Catalysis

Potential Role as Ligands in Coordination Chemistry

The molecular structure of 6-bromo-2-methyl-2H-indazole-3-sulfonic acid suggests its potential to act as a ligand in coordination chemistry. The indazole ring system, a bicyclic aromatic structure containing two adjacent nitrogen atoms, can offer coordination sites. Furthermore, the sulfonic acid group (-SO₃H) can be deprotonated to a sulfonate group (-SO₃⁻), which possesses oxygen atoms capable of coordinating to metal centers. The presence of both the indazole nitrogen atoms and the sulfonate oxygen atoms could allow for various coordination modes, including monodentate, bidentate, or bridging interactions. The bromo-substituent on the indazole ring could also influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes. However, no specific studies detailing the synthesis and characterization of metal complexes with this compound as a ligand have been identified.

Speculative Functionalization of Nanomaterials with Sulfonic Acid Moieties

The functionalization of nanomaterials with sulfonic acid groups is a well-established strategy to create solid acid catalysts and materials with tailored surface properties.

Conceptual Catalytic Applications of Sulfonic Acid Functionalized Nanoporous Silica (B1680970) (e.g., SBA-Pr-SO3H)

While there is extensive research on materials like SBA-Pr-SO₃H, where a propylsulfonic acid group is attached to nanoporous silica, the use of this compound for similar purposes has not been reported. Theoretically, one could envision grafting this molecule onto the surface of silica or other nanomaterials. The resulting material would possess acidic sites from the sulfonic acid group, potentially enabling it to catalyze various organic reactions. The indazole moiety could introduce unique steric and electronic effects compared to simple alkylsulfonic acids, possibly influencing the catalytic activity and selectivity.

Prospective Design of Heterogeneous Solid Acid Catalysts

Following the concept above, nanomaterials functionalized with this compound could serve as novel heterogeneous solid acid catalysts. The solid support would allow for easy separation and recycling of the catalyst, a key advantage in green chemistry. The catalytic performance would depend on factors such as the density of the sulfonic acid groups on the surface, the nature of the support material, and the specific reaction conditions. The stability of the indazole ring under catalytic conditions would also be a critical factor to investigate.

Postulated Surfactant and Detergent Technologies (Amphiphilic Properties)

Surfactants are molecules that possess both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. The sulfonic acid group is a strong hydrophilic head group. The 6-bromo-2-methyl-2H-indazole part of the molecule is hydrophobic. This combination of a hydrophilic head and a hydrophobic tail suggests that this compound could exhibit amphiphilic properties and potentially function as a surfactant. The specific structure of the hydrophobic tail, with its aromatic and heterocyclic character, would differentiate it from conventional linear alkylbenzene sulfonate surfactants and could lead to unique aggregation behavior and surface properties. However, no studies on the surfactant properties of this compound have been found.

Theoretical Application as Chemical Probes for Biological Systems

Indazole derivatives are known to be present in a variety of biologically active molecules. The development of chemical probes is crucial for studying biological systems. One could hypothesize the use of this compound as a scaffold for designing chemical probes. For instance, the sulfonic acid group could be used to attach reporter groups, such as fluorophores or affinity tags. The bromo-substituent could be a site for further chemical modification or could be involved in specific interactions with biological targets. A related compound, a 6-brominated quinazolinone, has been explored in the development of a chemical probe for bromodomain inhibition. nih.gov This suggests that the bromo-indazole scaffold could be a starting point for similar drug discovery and chemical biology efforts, though direct evidence for this compound in this role is lacking.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of functionalized 2H-indazoles often presents challenges regarding regioselectivity and efficiency. organic-chemistry.org Future research should focus on developing innovative synthetic strategies that move beyond traditional multi-step methods.

Design and Synthesis of Advanced Indazole Conjugates and Hybrid Molecules

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery to create compounds with enhanced affinity, dual activity, or improved pharmacokinetic profiles. doi.orgmdpi.com The 6-Bromo-2-methyl-2H-indazole-3-sulfonic acid scaffold is an excellent candidate for the development of novel conjugates and hybrid molecules.

Future work could involve conjugating this indazole moiety with other heterocyclic systems known for their biological relevance, such as 1,2,3-triazoles or pyrones. doi.orgresearchgate.net For example, 6-bromo-1H-indazole has been successfully incorporated into 1,2,3-triazole analogues, demonstrating the feasibility of this approach. researchgate.net Another promising avenue is the creation of indazole-sulfonamide hybrids, which have shown potential as kinase inhibitors and anticancer agents. acs.orgmdpi.com The sulfonic acid group could serve as a versatile anchor point for linking to other molecules or could be bioisosterically replaced to fine-tune the compound's properties. These hybrid molecules could be designed to target multiple biological pathways simultaneously, a strategy that is particularly relevant in complex diseases like cancer. doi.org

Deeper Mechanistic Elucidation of Biological Activities

While the broader class of indazole derivatives is known to exhibit a wide range of biological activities, the specific mechanisms of action are often complex and target-dependent. bohrium.comnih.gov A critical future direction is the in-depth investigation of the molecular mechanisms through which this compound and its derivatives may exert biological effects.

Initial research should involve screening against a panel of biological targets, particularly protein kinases, for which many indazole derivatives are known inhibitors. caribjscitech.com Compounds like Pazopanib and Axitinib, which contain an indazole core, function as multi-kinase inhibitors. pnrjournal.comresearchgate.net Should initial screenings reveal activity, subsequent studies would involve enzyme inhibition assays, cell-based functional assays, and proteomics to identify specific molecular targets. rsc.org Techniques such as X-ray crystallography of the compound bound to its target protein would be invaluable for understanding the precise binding mode and interactions, providing a structural basis for its activity. researchgate.net Elucidating these mechanisms is fundamental for translating a bioactive compound into a potential therapeutic agent.

Development of Structure-Based Design Principles

A systematic exploration of the structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of the this compound scaffold. nih.govnih.gov This involves the strategic synthesis of a library of analogues to understand how modifications to each part of the molecule—the bromine atom, the N-methyl group, and the sulfonic acid—affect biological activity.

Computational tools such as molecular docking and in silico screening can accelerate this process by predicting how modified compounds might interact with potential biological targets. researchgate.net For example, SAR studies on other indazoles have revealed that substituents at the C6 position can be crucial for inhibitory activity. nih.govacs.org Future research could explore replacing the bromine at C6 with other halogens or small functional groups. Similarly, the role of the N2-methyl group could be investigated by synthesizing analogues with different alkyl or aryl substituents. The sulfonic acid at C3 could be replaced with bioisosteres like carboxylic acids or phosphonic acids to modulate physicochemical properties and target engagement. These studies, combining synthetic chemistry with computational modeling and biological testing, will establish clear design principles for developing more potent and selective agents. dundee.ac.uk

Application in Emerging Fields of Chemical Biology and Chemical Ecology

Beyond traditional medicinal chemistry, the unique structure of this compound makes it a candidate for applications in chemical biology and chemical ecology.

In chemical biology, the scaffold could be developed into a chemical probe. By attaching a fluorescent tag or a reactive group, the molecule could be used to label and identify novel protein targets within a cell, helping to unravel complex biological pathways. Its potential as a selective inhibitor could be harnessed to study the function of specific enzymes or receptors in cellular processes.

In the field of chemical ecology, which studies chemically-mediated interactions between living organisms, novel scaffolds are continuously sought for the development of agrochemicals or agents to control disease vectors. Given that some indazole derivatives possess antimicrobial, antifungal, and antiparasitic properties, this compound could serve as a starting point for developing new, selective pesticides or fungicides. nih.govnih.gov Research in this area would involve evaluating the compound's activity against various plant pathogens or insect pests, followed by optimization to enhance potency and environmental safety.

Data Tables

Table 1: Summary of Future Research Perspectives for this compound

Research Area Key Objectives Potential Methodologies
Novel Synthetic Pathways Develop efficient, regioselective, and sustainable synthetic routes. C-H activation, electrochemical sulfonylation, metal-catalyzed cross-coupling, one-pot multi-component reactions.
Advanced Conjugates & Hybrids Create novel molecules with enhanced or dual biological activities. Molecular hybridization with other pharmacophores (e.g., triazoles, sulfonamides), click chemistry.
Mechanistic Elucidation Identify specific biological targets and understand molecular mechanisms of action. High-throughput screening, enzyme inhibition assays, cell-based assays, proteomics, X-ray crystallography.
Structure-Based Design Establish clear structure-activity relationships (SAR) for rational drug design. Synthesis of analogue libraries, computational modeling (molecular docking), in silico screening, bioisosteric replacement.

| Emerging Applications | Explore utility as tools in chemical biology and as leads in chemical ecology. | Development of chemical probes (e.g., fluorescent tagging), screening for agrochemical activity (antifungal, herbicidal). |

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Axitinib
Pazopanib
Sulfonyl hydrazides
Sulfinic acid
1,2,3-triazole
Carboxylic acid

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-2-methyl-2H-indazole-3-sulfonic acid, and how can reaction conditions be systematically optimized?

  • Methodology : Start with bromination of 2-methylindazole precursors using N-bromosuccinimide (NBS) in DMF at 0–5°C, followed by sulfonation with chlorosulfonic acid in dichloromethane. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize yields by adjusting stoichiometry (e.g., 1.2 equivalents of NBS) and reaction time (4–6 hours) .
  • Key Metrics : Purity (>95% by HPLC), isolated yield (typically 60–70%), and reproducibility under inert atmospheres.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar derivatives?

  • NMR Analysis :

  • ¹H NMR : Look for a singlet at δ 4.10 ppm (methyl group at C2) and deshielded aromatic protons (C4–C7) due to electron-withdrawing sulfonic acid .
  • ¹³C NMR : Confirm sulfonic acid substitution via a carbon shift at ~125 ppm (C3) .
    • Mass Spectrometry : Expect a molecular ion peak at m/z 305 [M+H]⁺ with fragmentation patterns highlighting Br⁻ loss (Δ m/z 79) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but insoluble in hexane. Aqueous solubility improves at pH > 7 due to deprotonation of the sulfonic acid group .
  • Stability : Degrades above 150°C (TGA data). Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map electrophilic sites (C6 bromine, sulfonic acid group) for nucleophilic substitution .
  • Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., JAK2), focusing on hydrogen bonding between the sulfonic acid and Arg980 .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELXL refine high-twinned datasets?

  • Challenges : Twinning (common in sulfonic acid derivatives) and low electron density at bromine sites.
  • SHELXL Workflow :

  • Use TWIN and BASF commands to model twinning ratios.
  • Refine anisotropic displacement parameters (ADPs) for Br and S atoms, with R-factor targets < 0.05 .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations) during structural elucidation?

  • Case Study : If NOESY shows coupling between C2-methyl and C7-H, re-evaluate conformation via X-ray crystallography. Adjust dynamic averaging assumptions in NMR interpretation .
  • Validation : Cross-check with IR (sulfonic acid S=O stretch at 1180 cm⁻¹) and high-resolution MS .

Q. What mechanistic insights explain side-product formation during sulfonation, and how can selectivity be improved?

  • Mechanism : Competing sulfonation at C5 due to steric hindrance at C3.
  • Mitigation : Use bulky solvents (e.g., tert-butyl methyl ether) to sterically block C5, increasing C3 selectivity to >90% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.